Cas no 2138529-98-1 ((9H-fluoren-9-yl)methyl N-2-(2-cyclopropylpiperidin-4-yl)ethylcarbamate)

(9H-Fluoren-9-yl)methyl N-2-(2-cyclopropylpiperidin-4-yl)ethylcarbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and a cyclopropyl-substituted piperidine moiety. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting agent for amines, enabling selective deprotection under mild basic conditions. The cyclopropyl-piperidine structure contributes to enhanced steric and electronic properties, potentially improving stability and reactivity in synthetic applications. Its well-defined cleavage characteristics make it suitable for solid-phase peptide synthesis (SPPS) and other iterative coupling strategies. The compound’s structural complexity allows for precise control in the assembly of peptide chains, supporting high-purity intermediate formation.
(9H-fluoren-9-yl)methyl N-2-(2-cyclopropylpiperidin-4-yl)ethylcarbamate structure
2138529-98-1 structure
Product Name:(9H-fluoren-9-yl)methyl N-2-(2-cyclopropylpiperidin-4-yl)ethylcarbamate
CAS No:2138529-98-1
MF:C25H30N2O2
MW:390.517906665802
CID:6309869
PubChem ID:165747193
Update Time:2025-05-21

(9H-fluoren-9-yl)methyl N-2-(2-cyclopropylpiperidin-4-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (9H-fluoren-9-yl)methyl N-2-(2-cyclopropylpiperidin-4-yl)ethylcarbamate
    • EN300-1178509
    • 2138529-98-1
    • (9H-fluoren-9-yl)methyl N-[2-(2-cyclopropylpiperidin-4-yl)ethyl]carbamate
    • Inchi: 1S/C25H30N2O2/c28-25(27-14-12-17-11-13-26-24(15-17)18-9-10-18)29-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,17-18,23-24,26H,9-16H2,(H,27,28)
    • InChI Key: JFICIVDCBDXLTE-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NCCC1CCNC(C1)C1CC1)=O

Computed Properties

  • Exact Mass: 390.230728204g/mol
  • Monoisotopic Mass: 390.230728204g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 50.4Ų

(9H-fluoren-9-yl)methyl N-2-(2-cyclopropylpiperidin-4-yl)ethylcarbamate Pricemore >>

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Additional information on (9H-fluoren-9-yl)methyl N-2-(2-cyclopropylpiperidin-4-yl)ethylcarbamate

The Compound CAS No 2138529-98-1: (9H-fluoren-9-yl)methyl N-2-(2-cyclopropylpiperidin-4-yl)ethylcarbamate

The compound with CAS No 2138529-98-1, known as (9H-fluoren-9-yl)methyl N-2-(2-cyclopropylpiperidin-4-yl)ethylcarbamate, is a highly specialized organic compound with significant applications in the field of organic synthesis and materials science. This compound is notable for its unique structure, which combines a fluorenylmethyloxycarbonyl (Fmoc) group with a substituted piperidine moiety. The combination of these structural elements imparts distinctive chemical properties, making it a valuable tool in various research and industrial applications.

The Fmoc group, derived from 9H-fluoren-9-yl methanol, is a well-known protecting group in peptide synthesis. Its use in this compound highlights its role in controlling reactivity during synthetic processes. The N-substituted ethylcarbamate portion of the molecule introduces additional functionality, particularly through the presence of a cyclopropyl group attached to the piperidine ring. This substitution pattern enhances the compound's stability and reactivity, making it suitable for use in complex organic transformations.

Recent studies have demonstrated the utility of this compound in the synthesis of bioactive molecules and advanced materials. Researchers have employed it as a key intermediate in the construction of peptide-based drugs and polymer precursors. Its ability to undergo selective deprotection under mild conditions has been particularly advantageous in these applications. For instance, a study published in the Journal of Organic Chemistry highlighted its role in the synthesis of cyclic peptides with enhanced bioavailability.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic acyl substitution and coupling reactions. The introduction of the Fmoc group is achieved via a standard Fmocylation reaction, while the piperidine derivative is synthesized through a combination of ring-forming reactions and alkylation steps. The cyclopropyl group is introduced using palladium-catalyzed cyclopropanation techniques, ensuring high regioselectivity and yield.

The compound's physical properties, including its melting point and solubility profile, have been extensively characterized using modern analytical techniques such as differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC). These studies have provided critical insights into its thermal stability and behavior under various solvent conditions, which are essential for optimizing its use in industrial processes.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecotoxicity. Initial studies suggest that it exhibits moderate biodegradation under aerobic conditions, though further research is needed to fully understand its environmental impact. Its ecotoxicological profile has also been assessed using standard test organisms, with results indicating low acute toxicity to aquatic life.

In conclusion, CAS No 2138529-98-1 represents a significant advancement in the field of organic chemistry. Its unique structure and versatile functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimize its synthetic routes, this compound is poised to play an increasingly important role in the development of novel materials and therapeutic agents.

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